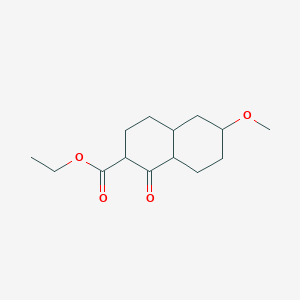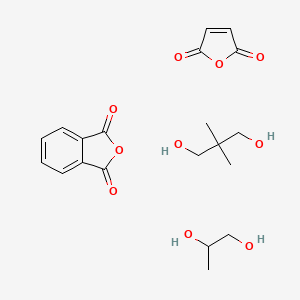![molecular formula C10H13O4P B14642545 2-[Methoxy(phenyl)phosphoryl]propanoic acid CAS No. 51757-67-6](/img/structure/B14642545.png)
2-[Methoxy(phenyl)phosphoryl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methoxy(phenyl)phosphoryl]propanoic acid is an organic compound with the molecular formula C10H13O4P. It is characterized by the presence of a methoxy group, a phenyl ring, and a phosphoryl group attached to a propanoic acid backbone
Vorbereitungsmethoden
The synthesis of 2-[Methoxy(phenyl)phosphoryl]propanoic acid typically involves the reaction of methoxybenzene with a phosphorylating agent under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent, followed by hydrolysis to yield the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
2-[Methoxy(phenyl)phosphoryl]propanoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group and phenyl ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-[Methoxy(phenyl)phosphoryl]propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[Methoxy(phenyl)phosphoryl]propanoic acid involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical processes . Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-[Methoxy(phenyl)phosphoryl]propanoic acid can be compared with other similar compounds, such as:
3-Hydroxyphenylphosphinyl-propanoic acid: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.
2-Methoxyphenylacetic acid: This compound lacks the phosphoryl group, making it less versatile in phosphorylation reactions.
2-Methyl-2-phenylpropanoic acid: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
51757-67-6 |
|---|---|
Molekularformel |
C10H13O4P |
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
2-[methoxy(phenyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C10H13O4P/c1-8(10(11)12)15(13,14-2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChI-Schlüssel |
DHIWQEHMGHNZMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)P(=O)(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


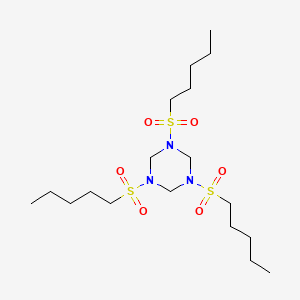


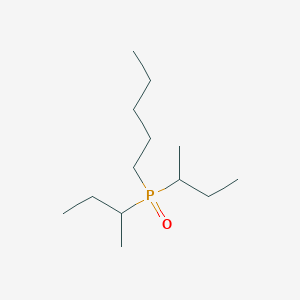
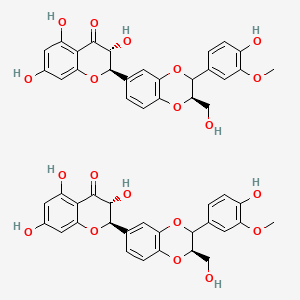
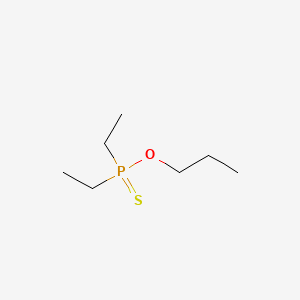
![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)

